4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The imidazo[1,2-A]pyrazine moiety in this compound is a fused bicyclic structure that is often found in biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2-methylimidazo[1,2-A]pyrazine with a suitable benzoyl chloride derivative, followed by halogenation reactions to introduce the bromine and fluorine atoms. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The imidazo[1,2-A]pyrazine moiety can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-A]pyrazine moiety can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-A]pyrazine: A precursor in the synthesis of the target compound.
3-Bromo-2-methyl-1H-imidazo[1,2-A]pyridinium bromide: A related compound with similar structural features.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Another benzamide derivative with bromine substitution
Uniqueness
The imidazo[1,2-A]pyrazine moiety also contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H10BrFN4O |
---|---|
Molecular Weight |
349.16 g/mol |
IUPAC Name |
4-bromo-2-fluoro-N-(2-methylimidazo[1,2-a]pyrazin-6-yl)benzamide |
InChI |
InChI=1S/C14H10BrFN4O/c1-8-6-20-7-12(17-5-13(20)18-8)19-14(21)10-3-2-9(15)4-11(10)16/h2-7H,1H3,(H,19,21) |
InChI Key |
LJPYTYWSMFDMGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=CC2=N1)NC(=O)C3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.